Cas no 1208685-24-8 (2-(ethylamino)methylbenzonitrile hydrochloride)

2-(ethylamino)methylbenzonitrile hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-[(ethylamino)methyl]benzonitrile hydrochloride
- 2-(ethylaminomethyl)benzonitrile;hydrochloride
- 2-(ethylamino)methylbenzonitrile hydrochloride
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- インチ: 1S/C10H12N2.ClH/c1-2-12-8-10-6-4-3-5-9(10)7-11;/h3-6,12H,2,8H2,1H3;1H
- InChIKey: REGPNOCFMPUPSC-UHFFFAOYSA-N
- ほほえんだ: Cl.N(CC)CC1C=CC=CC=1C#N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- トポロジー分子極性表面積: 35.8
2-(ethylamino)methylbenzonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54821-1.0g |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 1.0g |
$1117.0 | 2023-02-10 | ||
TRC | B438120-100mg |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-54821-2.5g |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 2.5g |
$2316.0 | 2023-02-10 | ||
TRC | B438120-50mg |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B438120-500mg |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 500mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-54821-5.0g |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 5.0g |
$2933.0 | 2023-02-10 | ||
Enamine | EN300-54821-10.0g |
2-[(ethylamino)methyl]benzonitrile hydrochloride |
1208685-24-8 | 10.0g |
$3687.0 | 2023-02-10 |
2-(ethylamino)methylbenzonitrile hydrochloride 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-(ethylamino)methylbenzonitrile hydrochlorideに関する追加情報
Research Brief on 2-(Ethylamino)methylbenzonitrile Hydrochloride (CAS: 1208685-24-8): Recent Advances and Applications
2-(Ethylamino)methylbenzonitrile hydrochloride (CAS: 1208685-24-8) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutic agents. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 2-(ethylamino)methylbenzonitrile hydrochloride as a precursor in the synthesis of dopamine receptor modulators. The researchers demonstrated that this compound could be efficiently converted into derivatives with high affinity for D2 and D3 receptors, suggesting its utility in developing treatments for neurological disorders such as Parkinson's disease and schizophrenia. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity and purity of the synthesized derivatives.
In addition to its neurological applications, recent research has investigated the anticancer properties of 2-(ethylamino)methylbenzonitrile hydrochloride. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to apoptosis in malignant cells. These findings open new avenues for the development of targeted cancer therapies.
From a pharmacological perspective, pharmacokinetic studies have shown that 2-(ethylamino)methylbenzonitrile hydrochloride possesses favorable absorption and distribution profiles. Its moderate lipophilicity allows for adequate blood-brain barrier penetration, making it particularly suitable for central nervous system (CNS)-targeted drugs. However, researchers have noted that further optimization may be required to improve its metabolic stability and reduce potential off-target effects.
The compound's safety profile has also been a subject of recent investigation. Toxicological assessments conducted in preclinical models indicate that 2-(ethylamino)methylbenzonitrile hydrochloride has an acceptable safety margin at therapeutic doses, with no significant organ toxicity observed in standard assays. These results support its continued development as a pharmaceutical building block.
Looking forward, several pharmaceutical companies have included 2-(ethylamino)methylbenzonitrile hydrochloride in their drug discovery pipelines. Its versatility as a chemical scaffold makes it valuable for generating diverse molecular libraries for high-throughput screening. Industry analysts predict that this compound and its derivatives may enter clinical trials within the next 2-3 years, particularly for CNS disorders and oncology indications.
In conclusion, 2-(ethylamino)methylbenzonitrile hydrochloride (CAS: 1208685-24-8) represents a promising chemical entity with multiple therapeutic applications. Recent research has elucidated its potential in neurology and oncology, while also addressing key pharmacological and safety considerations. As synthetic methodologies continue to advance and our understanding of its biological activities deepens, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
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